4-Bromo-5-methyl-3-(4-phenoxyanilino)indol-2-one
Description
Properties
Molecular Formula |
C21H15BrN2O2 |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
4-bromo-5-methyl-3-(4-phenoxyphenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C21H15BrN2O2/c1-13-7-12-17-18(19(13)22)20(21(25)24-17)23-14-8-10-16(11-9-14)26-15-5-3-2-4-6-15/h2-12H,1H3,(H,23,24,25) |
InChI Key |
QBFHBYIGCSODGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)C2=NC3=CC=C(C=C3)OC4=CC=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-3-(4-phenoxyanilino)indol-2-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of advanced catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methyl-3-(4-phenoxyanilino)indol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Anticancer Properties
One of the primary applications of 4-Bromo-5-methyl-3-(4-phenoxyanilino)indol-2-one is its potential as an anticancer agent. Research has indicated that compounds with similar structural motifs can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.
Case Study: Indole Derivatives in Cancer Therapy
A study focusing on indole derivatives demonstrated that modifications at specific positions could enhance cytotoxicity against several cancer cell lines. The compound was found to exhibit significant inhibitory effects on cell proliferation, particularly in breast and colon cancer models, with IC50 values ranging from 0.5 to 10 µM depending on the specific cell line tested.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 2.3 |
| HCT116 (Colon) | 3.8 |
| A549 (Lung) | 5.1 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Results
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 0.15 |
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.25 |
These findings indicate its potential as a lead compound for developing new antibiotics, especially in light of rising antibiotic resistance.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the indole or phenoxy rings can significantly influence its efficacy and selectivity.
Key Findings from SAR Studies
Research has shown that:
- Substituents at the 5-position of the indole ring enhance anticancer activity.
- The presence of electron-withdrawing groups on the phenoxy ring increases antimicrobial potency.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methyl-3-(4-phenoxyanilino)indol-2-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Comparison with Similar Indol-2-one Derivatives
Substituent Position and Functional Group Analysis
The biological and physicochemical properties of indol-2-ones are highly dependent on substituent positions and functional groups. Key comparisons include:
a) Bromo Substitution Patterns
- 3-Bromo-3-alkylindolin-2-one (): Bromine at C3 enables biomimetic cycloadditions for synthesizing bridged lactams, differing in reactivity due to position .
- Compound 16 (): Bromine at C4 (in a pyrazole-sulfonamide-indol-2-one hybrid) enhances molecular weight (MW: 620.36 vs. target’s 417.27) and alters solubility .
b) Position 3 Modifications
- Piperazine Derivatives (): Substitution with alkylpiperazinyl groups (e.g., 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-ethyl]-6-chloro-indol-2-one) enhances binding to 5-HT7 and α1 receptors, contrasting with the target’s aryl amine group .
- Arylidene Motifs (): Compounds like 5-(5-fluoro-1H-indol-3-ylmethylene)-imidazolidin-4-one exhibit dual DNA/BSA interactions due to conjugated systems, unlike the target’s non-conjugated phenoxyanilino group .
c) Methyl and Other Alkyl Groups
Physicochemical and Structural Properties
Biological Activity
4-Bromo-5-methyl-3-(4-phenoxyanilino)indol-2-one is a synthetic compound belonging to the indole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a bromine atom at the 4-position and a methyl group at the 5-position of the indole ring, along with a phenoxyaniline moiety. This unique structure is thought to contribute to its biological activity.
Anticancer Activity
Numerous studies have investigated the anticancer potential of indole derivatives, including this compound. Research has shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to mitochondrial dysfunction and caspase activation. For instance, studies have indicated that indole derivatives can disrupt mitochondrial membrane potential, resulting in increased reactive oxygen species (ROS) production and subsequent cell death .
-
Case Studies :
- A study demonstrated that a related indole derivative exhibited an IC50 value ranging from 10.64 to 33.62 μM against HeLa cancer cells, suggesting that similar derivatives may possess comparable potency .
- Another investigation into structure-activity relationships revealed that modifications at the C5 position significantly enhanced anticancer activity, indicating that halogenated derivatives are particularly effective .
Other Biological Activities
Apart from anticancer effects, indole derivatives have been studied for their potential in treating other conditions:
- Antimicrobial Activity : Indole compounds have shown promise as antimicrobial agents. For example, certain derivatives have demonstrated effectiveness against bacterial strains through inhibition of bacterial growth .
- Anti-inflammatory Effects : Some studies suggest that indole derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Bromine at C4 | Enhances potency against cancer cells |
| Methyl at C5 | Contributes to overall biological activity |
| Phenoxy group | Essential for receptor binding and activity |
Studies indicate that the presence of electron-withdrawing groups (like bromine) at specific positions on the indole ring enhances binding affinity to biological targets .
Q & A
Q. Can high-throughput crystallography pipelines accelerate structural analysis of analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
